

solubility of 5-Chloro-6-methoxynicotinic acid in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chloro-6-methoxynicotinic acid

Cat. No.: B1367998

[Get Quote](#)

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of successful drug development.^{[3][4]} It influences everything from reaction kinetics and purification strategies to the final dosage form's bioavailability.^[5] **5-Chloro-6-methoxynicotinic acid**, with its substituted pyridine ring structure, presents a unique solubility profile that warrants detailed investigation. Understanding its behavior in various organic solvents is paramount for optimizing synthetic routes and ensuring the quality and efficacy of the final medicinal product.

Physicochemical Properties of 5-Chloro-6-methoxynicotinic Acid

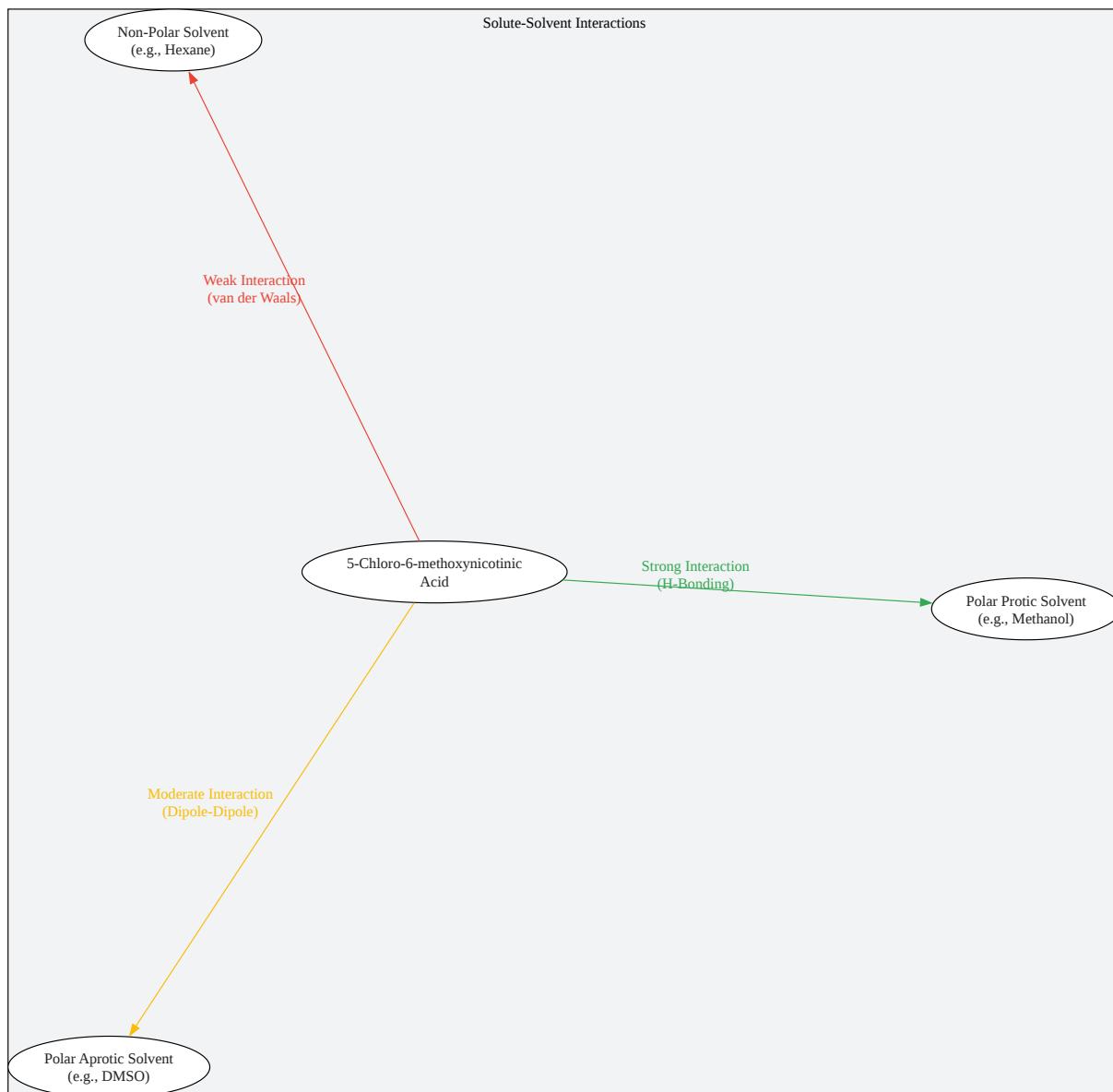
A foundational understanding of the molecule's physicochemical properties is essential to predict and interpret its solubility.

Property	Value	Source
Molecular Formula	C7H6ClNO3	[1]
Molecular Weight	187.58 g/mol	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	4	[1]
XLogP3	1.3	[1]

The presence of both hydrogen bond donors (the carboxylic acid proton) and acceptors (the nitrogen and oxygen atoms), along with a moderate lipophilicity indicated by the XLogP3 value, suggests that **5-Chloro-6-methoxynicotinic acid** will exhibit varied solubility across different classes of organic solvents.[\[1\]](#)

Predicting Solubility: A Theoretical Framework

While specific experimental data for the solubility of **5-Chloro-6-methoxynicotinic acid** in a wide range of organic solvents is not extensively documented in publicly available literature, we can make informed predictions based on its structure and the principle of "like dissolves like."


The molecule possesses a polar carboxylic acid group and a pyridine ring, which can engage in various intermolecular interactions. The chlorine and methoxy substituents further modulate its electronic properties and steric profile.

- Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given the structure of **5-Chloro-6-methoxynicotinic acid**, it is expected to have good solubility in these solvents due to favorable hydrogen bonding interactions. Studies on the parent compound, nicotinic acid, have shown its solubility in alcohols.[\[6\]](#)[\[7\]](#)
- Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds and have high dielectric constants. We can anticipate significant solubility in solvents like DMSO and DMF, which are excellent at solvating polar molecules. Nicotinic acid itself is

soluble in DMSO and dimethyl formamide.[8] Acetonitrile may be a less effective solvent compared to DMSO and DMF, a trend observed with the related molecule nicotinamide.[9]

- Non-Polar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the carboxylic acid and the pyridine nitrogen, the solubility of **5-Chloro-6-methoxynicotinic acid** is expected to be low in non-polar solvents. The energy required to break the crystal lattice of the solid and overcome the strong solute-solute interactions will not be sufficiently compensated by weak solute-solvent interactions.

The interplay between the solute and solvent molecules can be visualized as follows:

[Click to download full resolution via product page](#)

Caption: Predicted interaction strength between **5-Chloro-6-methoxynicotinic acid** and different solvent classes.

Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, an experimental approach is necessary. The "shake-flask" method is a widely accepted technique for determining thermodynamic solubility, which represents the equilibrium between the dissolved and solid states of the compound.[3][10]

Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

Objective: To determine the equilibrium solubility of **5-Chloro-6-methoxynicotinic acid** in a selected organic solvent at a specific temperature.


Materials:

- **5-Chloro-6-methoxynicotinic acid** (solid)
- Selected organic solvent(s) (e.g., methanol, acetonitrile, ethyl acetate)
- Scintillation vials or glass test tubes with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (0.22 μ m, compatible with the solvent)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

Procedure:

- Preparation: Add an excess amount of solid **5-Chloro-6-methoxynicotinic acid** to a vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.
- Solvent Addition: Add a known volume of the selected organic solvent to the vial.
- Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. It is recommended to sample at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[10]
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.
- Sampling and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.
- Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.
- Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of **5-Chloro-6-methoxynicotinic acid**.
- Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the shake-flask solubility determination method.

Implications for Pharmaceutical Processes

The solubility data of **5-Chloro-6-methoxynicotinic acid** in various organic solvents has direct and significant implications for several pharmaceutical processes:

- Reaction Chemistry: The choice of solvent can influence reaction rates and yields. A solvent in which the starting materials and intermediates are sufficiently soluble is often preferred.
- Crystallization and Purification: Solubility is a key parameter in developing crystallization processes for purification. By understanding the solubility curve (solubility as a function of temperature), an efficient crystallization process can be designed to maximize yield and purity.
- Formulation Development: For liquid dosage forms, the solubility of the API or its precursors in pharmaceutically acceptable solvents is a critical consideration.[\[4\]](#)
- Analytical Method Development: The choice of diluent for analytical methods, such as HPLC, depends on the solubility of the analyte.

Conclusion

While specific, quantitative solubility data for **5-Chloro-6-methoxynicotinic acid** in a broad spectrum of organic solvents is not readily available in the public domain, a strong predictive understanding can be established based on its molecular structure and the principles of intermolecular forces. For definitive data, the detailed experimental protocol provided in this guide offers a robust and reliable method for its determination. The insights gained from such studies are invaluable for the efficient and effective development of pharmaceutical products containing this important intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. 5-Chloro-6-methoxynicotinic acid | 884494-85-3 [chemicalbook.com]

- 3. pharmatutor.org [pharmatutor.org]
- 4. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. refp.coohlife.org [refp.coohlife.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. physchemres.org [physchemres.org]
- 10. who.int [who.int]
- To cite this document: BenchChem. [solubility of 5-Chloro-6-methoxynicotinic acid in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1367998#solubility-of-5-chloro-6-methoxynicotinic-acid-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com